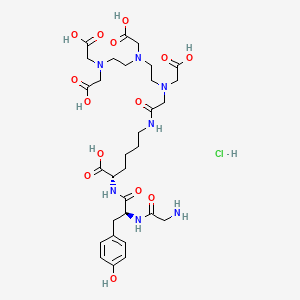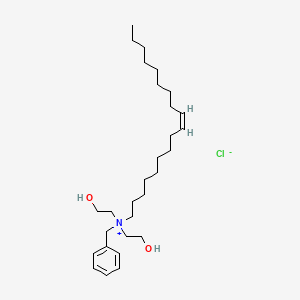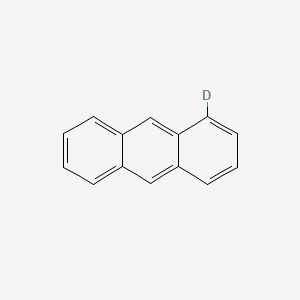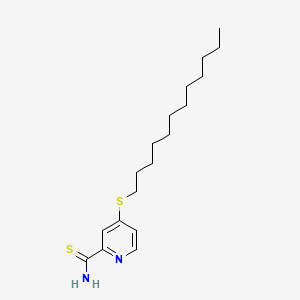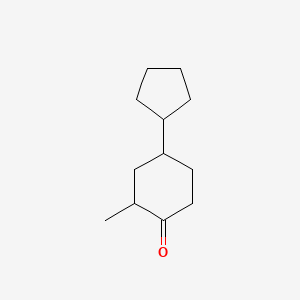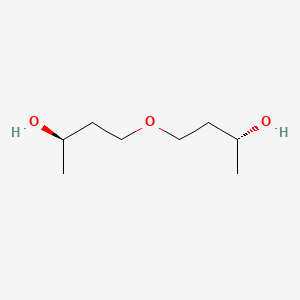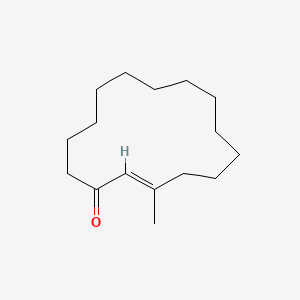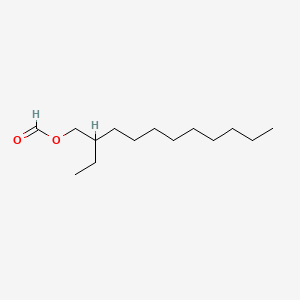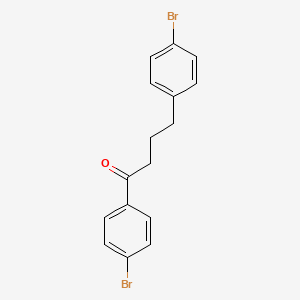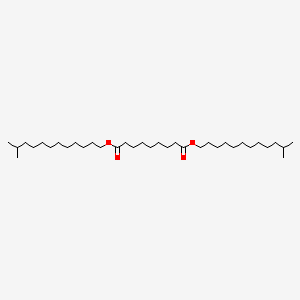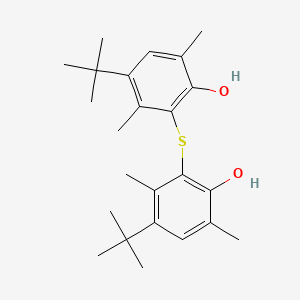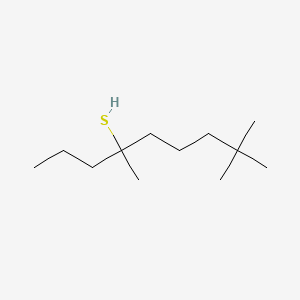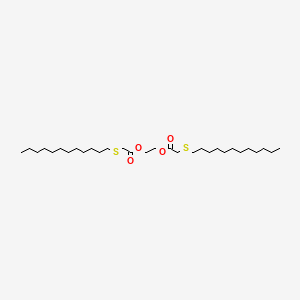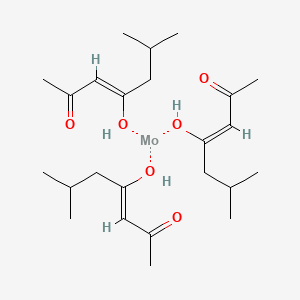
Tris(6-methylheptane-2,4-dionato-O,O')molybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM: is a coordination compound where molybdenum is complexed with three molecules of 6-methylheptane-2,4-dione
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM typically involves the reaction of molybdenum hexacarbonyl with 6-methylheptane-2,4-dione in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
On an industrial scale, the production of TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum species.
Substitution: Ligand substitution reactions can occur where the 6-methylheptane-2,4-dione ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum oxides, while reduction can produce molybdenum hydrides. Substitution reactions can result in a variety of molybdenum complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation processes.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique properties.
Industrial Chemistry: It is utilized in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM exerts its effects involves the coordination of the molybdenum center with the 6-methylheptane-2,4-dione ligands. This coordination stabilizes the molybdenum in a specific oxidation state and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- TRIS-(ACETYLACETONATO)MOLYBDENUM
- TRIS-(HEXANE-2,4-DIONATO)MOLYBDENUM
- TRIS-(PENTANE-2,4-DIONATO)MOLYBDENUM
Uniqueness
TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM is unique due to the presence of the 6-methylheptane-2,4-dione ligands, which provide distinct steric and electronic properties compared to other similar compounds. These properties can influence the compound’s reactivity, stability, and catalytic activity, making it suitable for specific applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
93805-29-9 |
|---|---|
Molekularformel |
C24H42MoO6 |
Molekulargewicht |
522.5 g/mol |
IUPAC-Name |
(Z)-4-hydroxy-6-methylhept-3-en-2-one;molybdenum |
InChI |
InChI=1S/3C8H14O2.Mo/c3*1-6(2)4-8(10)5-7(3)9;/h3*5-6,10H,4H2,1-3H3;/b3*8-5-; |
InChI-Schlüssel |
MPFBRGLXCUTKAN-YXKGCPEZSA-N |
Isomerische SMILES |
CC(C/C(=C/C(=O)C)/O)C.CC(C/C(=C/C(=O)C)/O)C.CC(C/C(=C/C(=O)C)/O)C.[Mo] |
Kanonische SMILES |
CC(C)CC(=CC(=O)C)O.CC(C)CC(=CC(=O)C)O.CC(C)CC(=CC(=O)C)O.[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


